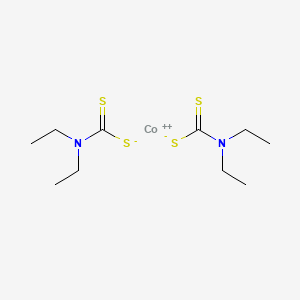
Cobalt diethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt diethyldithiocarbamate is a coordination complex of cobalt with diethyldithiocarbamate, having the chemical formula Co(S₂CNEt₂)₃. It is a diamagnetic green solid that is soluble in organic solvents . This compound is known for its unique coordination properties and has been widely studied for its applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt diethyldithiocarbamate is typically synthesized by the reaction of sodium diethyldithiocarbamate with cobaltous chloride. The reaction is carried out in an aqueous medium, and the product is recovered by crystallization . The reaction can be represented as follows:
3Na(S2CNEt2)+CoCl2→Co(S2CNEt2)3+2NaCl
The crystals of this compound are characterized by magnetic susceptibility, IR and NMR spectroscopy, and cyclic voltammetry .
Industrial Production Methods
In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt diethyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidation of this compound occurs at mild potentials to give the cobalt(IV) derivative.
Substitution: Treatment with fluoroboric acid results in the removal of 0.5 equivalents of ligand, giving a binuclear cation.
Major Products Formed
Oxidation Product: Cobalt(IV) derivative.
Substitution Product: Binuclear cation [Co₂(S₂CNEt₂)₅]BF₄.
Aplicaciones Científicas De Investigación
Cobalt diethyldithiocarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cobalt diethyldithiocarbamate involves its ability to form stable complexes with transition metals. This chelating ability allows it to inhibit enzymes by binding to the metal centers, thereby disrupting their function . In medical applications, the compound’s anticancer activity is attributed to its ability to inhibit the cellular proteasome .
Comparación Con Compuestos Similares
Cobalt diethyldithiocarbamate can be compared with other similar compounds, such as:
Iron tris(diethyldithiocarbamate): Similar coordination properties but different metal center.
Copper diethyldithiocarbamate: Known for its anticancer activity and different redox properties.
Nickel diethyldithiocarbamate: Exhibits different magnetic properties and coordination behavior.
This compound is unique due to its specific coordination geometry and the stability of its cobalt(III) state, which is not as common in other metal diethyldithiocarbamate complexes .
Propiedades
Número CAS |
15974-34-2 |
|---|---|
Fórmula molecular |
C10H20CoN2S4 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
cobalt(2+);N,N-diethylcarbamodithioate |
InChI |
InChI=1S/2C5H11NS2.Co/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
APMQGWUYHMFEMM-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



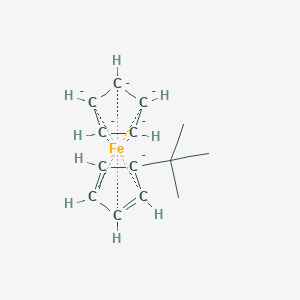
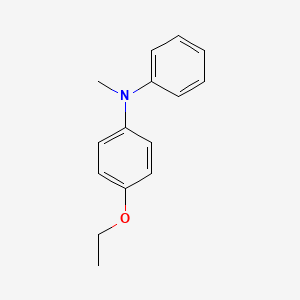
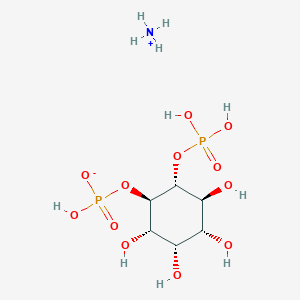
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
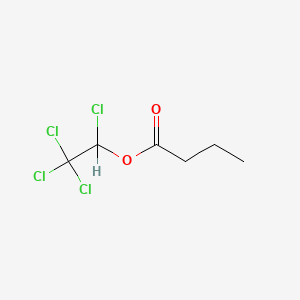
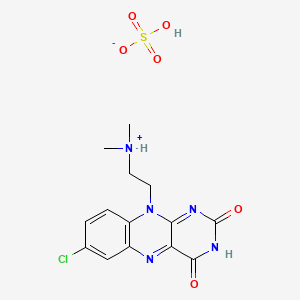

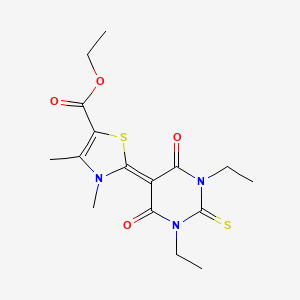
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

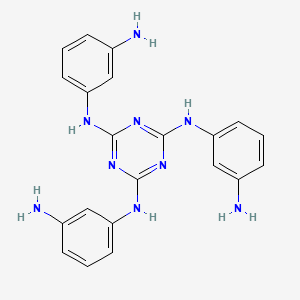
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)

